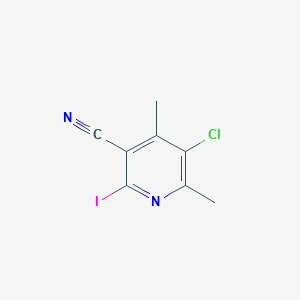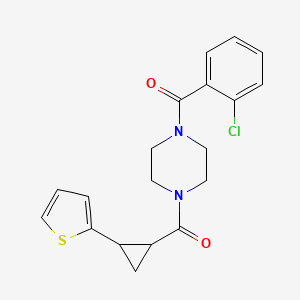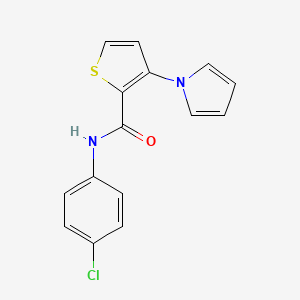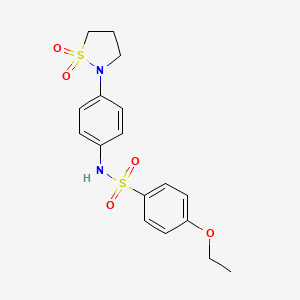
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H6ClIN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, iodine, and nitrile groups, along with methyl substitutions, makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring through electrophilic substitution reactions.
Nitrile Formation: Conversion of a suitable precursor to the nitrile group using reagents like cyanogen bromide or sodium cyanide under controlled conditions.
Methylation: Introduction of methyl groups via alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Coupling Reactions: The iodine atom makes it a suitable candidate for cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Amines: From reduction of the nitrile group.
Carboxylic Acids: From oxidation of the nitrile group.
Coupled Products: From cross-coupling reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile largely depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
類似化合物との比較
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
- 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile
- 5-Chloro-2-iodo-3-methylpyridine-4-carbonitrile
Uniqueness: The combination of chlorine, iodine, and nitrile groups in 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile provides unique reactivity patterns, making it a versatile intermediate in organic synthesis. Its specific substitution pattern also influences its physical and chemical properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
5-chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUKFMOZDWBEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)

![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2990242.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)

![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B2990259.png)
